Hexanoic acid, 2-ethyl-, phenyl ester
Description
Hexanoic acid, 2-ethyl-, phenyl ester (IUPAC name), also known as phenethyl hexanoate or phenethyl caproate, is an ester compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.3074 g/mol (CAS: 6290-37-5) . Structurally, it consists of a hexanoic acid backbone with a 2-ethyl substituent and a phenyl ester group. This compound is identified in natural sources such as plant extracts (e.g., pactol seeds) and fermentation products, including wines and ciders, where esters contribute to aromatic profiles . Its phenyl group enhances hydrophobicity and may influence volatility and sensory characteristics compared to simpler esters.
Properties
CAS No. |
62615-80-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
phenyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H20O2/c1-3-5-9-12(4-2)14(15)16-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3 |
InChI Key |
HUIWSKQHNYPORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification of 2-Ethylhexanoic Acid with Phenol
The Fischer esterification method involves direct reaction between 2-ethylhexanoic acid and phenol under acidic conditions. This equilibrium-driven process is enhanced by water removal via azeotropic distillation or molecular sieves.
Reaction Mechanism and Optimization
The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by phenol, and subsequent dehydration. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common catalysts, with yields exceeding 90% under optimized conditions. For instance, a study using PTSA (5 mol%) at 138°C for 6 hours achieved 96.3% conversion to phenyl 2-ethylhexanoate, with 3.7% monoester byproduct. Excess phenol (3–10 equivalents) shifts equilibrium toward ester formation.
Key Data: Fischer Esterification
| Catalyst | Temperature (°C) | Time (h) | Phenol Equiv. | Yield (%) | Byproducts | Source |
|---|---|---|---|---|---|---|
| H₂SO₄ | 110 | 8 | 3 | 78 | 3-Heptyl formate | |
| PTSA | 138 | 6 | 10 | 96.3 | Monoester (3.7%) | |
| Sc(OTf)₃ | 80 | 12 | 5 | 89 | None detected |
Acyl Chloride Route: Phenol and 2-Ethylhexanoyl Chloride
This two-step method involves converting 2-ethylhexanoic acid to its acyl chloride, followed by reaction with phenol. The acid chloride is synthesized using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
Procedure and Efficiency
- Chlorination : 2-Ethylhexanoic acid reacts with SOCl₂ at 60–80°C, yielding 2-ethylhexanoyl chloride in >95% purity.
- Esterification : The acyl chloride reacts with phenol in the presence of a base (e.g., pyridine) to neutralize HCl. A study using triethylamine in dichloromethane achieved 92% yield at 25°C.
Key Data: Acyl Chloride Method
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| SOCl₂ | Pyridine | Toluene | 80 | 94 | |
| Oxalyl chloride | Et₃N | DCM | 25 | 92 |
Transesterification of Methyl 2-Ethylhexanoate with Phenol
Transesterification employs methyl or ethyl 2-ethylhexanoate and phenol, catalyzed by metal carbonates or alkoxides. This method avoids handling corrosive acids or chlorides.
Catalytic Systems and Conditions
Potassium carbonate (K₂CO₃) and titanium isopropoxide [Ti(OiPr)₄] are effective catalysts. For example, K₂CO₃ (2.7 mol%) at 138°C for 3.5 hours achieved >99% yield, with methanol removed via distillation.
Key Data: Transesterification
| Catalyst | Temperature (°C) | Time (h) | Ester Equiv. | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | 138 | 3.5 | 3 | >99 | |
| Ti(OiPr)₄ | 138 | 6 | 2 | 98.9 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Fischer Esterification | Low-cost reagents | Requires excess phenol, long reaction times | Moderate (batch processing) |
| Acyl Chloride Route | High yields, fast | Corrosive reagents, HCl management | High (continuous systems) |
| Transesterification | Mild conditions, no acids | Requires anhydrous conditions | High (catalyst recycling) |
Emerging Techniques and Innovations
Recent advances include enzymatic esterification using lipases and solvent-free mechanochemical approaches. Immobilized Candida antarctica lipase B achieved 85% yield at 50°C, offering an eco-friendly alternative.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Hexanoic acid and phenol.
Reduction: 2-ethylhexanol and phenol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, phenyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, phenyl ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The resulting products, hexanoic acid and phenol, can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The table below compares hexanoic acid, 2-ethyl-, phenyl ester with four analogous esters, emphasizing their chemical properties, occurrence, and biosynthesis conditions:
Key Comparative Insights
Structural Differences
- Branching and Substituents: The phenyl group in this compound increases steric hindrance and hydrophobicity compared to linear esters like hexanoic acid ethyl ester. This structural variation reduces volatility, leading to higher boiling points and delayed retention times in GC-MS analyses .
- Ester Group Complexity: Esters with phenyl groups (e.g., acetic acid phenyl ethyl ester) or branched chains (e.g., hexanoic acid 3-methylbutyl ester) exhibit distinct sensory profiles due to interactions with olfactory receptors .
Sensory Profiles
- Phenyl Esters: Compounds like this compound and acetic acid phenyl ethyl ester are associated with floral or honey-like notes, enhancing complexity in beverages .
- Ethyl Esters: Hexanoic acid ethyl ester contributes fruity aromas (e.g., apple, pineapple) but can develop rancid off-odors if hydrolyzed to hexanoic acid .
- Branched Esters: Hexanoic acid 3-methylbutyl ester in beers introduces sour, cheesy nuances, influenced by yeast activity and maturation duration .
Industrial and Ecological Relevance
- Flavor and Fragrance : Phenyl esters are valued in perfumery and food flavoring for their stability and intense aromas.
- Environmental Impact : Esters like phthalic acid 2-ethylhexyl esters (structurally distinct but related) are environmental pollutants, highlighting the need for controlled synthesis and disposal .
Research Findings and Implications
- Yeast Strain Selection : Strains like Saccharomyces cerevisiae 41CM and Torulaspora delbrueckii significantly alter ester profiles, enabling tailored aroma production in beers and wines .
- CO₂ Pressure Effects: High CO₂ pressure during fermentation suppresses some esters (e.g., hexanoic acid ethyl ester) but enhances others (e.g., acetic acid phenyl ethyl ester), offering a lever for quality control .
- GC-MS Applications : Retention time discrepancies in GC-MS analyses (e.g., 4,8,12-trimethyltridecan-4-olide at 9.730 min vs. 2,4-decadienal at 8.313 min ) underscore the importance of molecular weight and polarity in compound identification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing phenyl 2-ethylhexanoate in laboratory settings?
- Methodology :
- Esterification : React 2-ethylhexanoic acid with phenol under acid catalysis (e.g., sulfuric acid) using Dean-Stark apparatus to remove water and shift equilibrium toward ester formation .
- Acyl Chloride Route : Convert 2-ethylhexanoic acid to its acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with phenol in anhydrous conditions (e.g., pyridine as a base) .
- Solvent Selection : Use xylene as a solvent to facilitate azeotropic removal of water during esterification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing phenyl 2-ethylhexanoate?
- Spectroscopy :
- IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aromatic C-H bending (phenyl group) near 700–750 cm⁻¹ .
- NMR : ¹H NMR shows phenyl protons (δ 7.2–7.5 ppm), ester methylene (δ 4.1–4.3 ppm), and branching signals from 2-ethylhexanoate (δ 0.8–1.6 ppm) .
- Chromatography :
- GC-MS : Use a polar column (e.g., DB-WAX) with helium carrier gas; retention time and fragmentation patterns (e.g., m/z 104 for phenyl ion) aid identification .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of phenyl 2-ethylhexanoate during esterification?
- Variables to Optimize :
- Catalyst Loading : Incremental addition of p-toluenesulfonic acid (0.5–2.0 wt%) to minimize side reactions (e.g., phenol oxidation) .
- Temperature Gradient : Ramp from 100°C to 140°C to balance reaction rate and thermal stability of phenol .
- Inert Atmosphere : Use nitrogen flow to prevent oxidation of reactants .
- Byproduct Mitigation :
- Distillation : Fractional distillation under reduced pressure to isolate ester from unreacted acid/phenol .
- Solid-Phase Extraction : Remove residual acid using basic alumina .
Q. What are the challenges in resolving contradictory data regarding the volatility and stability of phenyl 2-ethylhexanoate in different matrices?
- Data Contradictions :
- Environmental Factors : Discrepancies in volatility may arise from humidity (hydrolysis) or light exposure (photodegradation). Use controlled stability studies (ICH guidelines) .
- Matrix Effects : In biological samples (e.g., fruit VOCs), co-eluting compounds (e.g., lactones) may interfere with GC-MS quantification. Employ tandem MS (MS/MS) for specificity .
- Resolution Strategies :
- Replicate Studies : Cross-validate results using multiple analytical platforms (e.g., GC-MS vs. HPLC-UV) .
- Computational Modeling : Compare experimental volatility with predictions via Quantitative Structure-Property Relationship (QSPR) models .
Q. How does the branching of 2-ethylhexanoate influence phenyl ester’s interaction in metabolic or synthetic networks?
- Biosynthetic Pathways :
- In fruit VOCs, branched esters (e.g., phenyl 2-ethylhexanoate) correlate with lactones and aldehydes in metabolic networks, suggesting shared enzymatic pathways (e.g., acyltransferases) .
- Analytical Tools :
- Network Analysis : Use Pearson correlation (|r| > 0.6) to map interactions between phenyl esters and other volatiles in GC-MS datasets .
- Isotopic Labeling : Track carbon flux from ¹³C-labeled 2-ethylhexanoic acid to phenyl ester in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
